molecular formula C24H18N4OS B226767 N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide

N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide

Cat. No. B226767
M. Wt: 410.5 g/mol
InChI Key: VEBATJNIDVPXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPQA, and it has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of PIPQA is not fully understood. However, studies have shown that PIPQA induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. PIPQA also has been shown to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

PIPQA has been shown to have various biochemical and physiological effects. Studies have shown that PIPQA inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis (the formation of new blood vessels). PIPQA has also been shown to enhance the activity of antioxidant enzymes, reduce oxidative stress, and protect neuronal cells against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using PIPQA in lab experiments is its potent anticancer activity against various cancer cell lines. PIPQA has also demonstrated neuroprotective effects and antimicrobial activity, which makes it a promising candidate for further research. However, one of the limitations of using PIPQA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on PIPQA. One of the future directions is to investigate the potential of PIPQA as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another future direction is to optimize the synthesis method of PIPQA to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of PIPQA and its potential side effects.
Conclusion:
In conclusion, PIPQA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIPQA has been synthesized using various methods, and it has demonstrated potent anticancer activity, neuroprotective effects, and antimicrobial activity. Although PIPQA has some limitations, it is a promising candidate for further research, and there are several future directions for the research on PIPQA.

Synthesis Methods

PIPQA has been synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing PIPQA is the Suzuki coupling reaction. This method involves the reaction between 2-bromo-8-phenylimidazo[1,2-a]pyridine and 2-quinolinethiol in the presence of a palladium catalyst and a base.

Scientific Research Applications

PIPQA has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that PIPQA has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. PIPQA has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, PIPQA has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-quinolin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H18N4OS/c29-22(16-30-23-13-12-18-9-4-5-10-19(18)26-23)25-20-11-6-14-28-15-21(27-24(20)28)17-7-2-1-3-8-17/h1-15H,16H2,(H,25,29)

InChI Key

VEBATJNIDVPXCW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.